GSK345931A
Overview
Description
GSK345931A is a small molecule drug developed by GlaxoSmithKline (GSK). It is an EP1 receptor antagonist, which means it blocks the EP1 receptor, a subtype of the prostanoid receptor. This compound has shown efficacy in preclinical models of inflammatory pain, making it a promising candidate for further research and development .
Preparation Methods
The synthesis of GSK345931A involves the medicinal chemistry program aimed at identifying a potential back-up compound to the EP1 receptor antagonist GW848687X. The process started with the lipophilic 1,2-biaryl benzene derivative, which displayed poor in vivo metabolic stability. Through a series of modifications, the compound 7i (this compound) was identified, demonstrating good metabolic stability and lower molecular weight .
Chemical Reactions Analysis
GSK345931A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK345931A has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the EP1 receptor and its role in various biological processes.
Biology: It helps in understanding the physiological and pathological roles of the EP1 receptor in different tissues.
Medicine: It has shown potent analgesic efficacy in preclinical models of inflammatory pain, making it a potential candidate for pain management therapies.
Industry: It can be used in the development of new drugs targeting the EP1 receptor .
Mechanism of Action
GSK345931A exerts its effects by antagonizing the EP1 receptor, a subtype of the prostanoid receptor. By blocking this receptor, it inhibits the action of prostaglandin E2 (PGE2), a proinflammatory mediator involved in pain and inflammation. This results in reduced pain and inflammation in preclinical models .
Comparison with Similar Compounds
GSK345931A is compared with other EP1 receptor antagonists, such as GW848687X. While both compounds target the same receptor, this compound has shown better metabolic stability and lower molecular weight, making it a more promising candidate for further development. Other similar compounds include:
GW848687X: An earlier EP1 receptor antagonist with poor in vivo metabolic stability.
SC-51322: Another EP1 receptor antagonist used in research studies
Biological Activity
GSK345931A is a novel compound identified as an EP(1) receptor antagonist, developed primarily for its analgesic properties in the treatment of inflammatory pain. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic data, and case studies that highlight its efficacy and mechanism of action.
Overview of this compound
This compound was discovered as part of a medicinal chemistry program aimed at developing effective EP(1) receptor antagonists. The compound has a molecular weight of 381.9 g/mol and has demonstrated favorable metabolic stability in vivo, particularly in rat models. Its ability to penetrate the central nervous system (CNS) suggests potential applications in treating pain conditions that involve central mechanisms .
This compound functions by antagonizing the EP(1) receptor, which is coupled to the Gαq protein. This pathway activates phospholipase C, leading to an increase in intracellular calcium levels and subsequent activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades are implicated in pain perception and inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
Parameter | Value |
---|---|
Molecular Weight | 381.9 g/mol |
Clearance (CL) | 9.8 L/h |
Volume of Distribution (Vss) | 62.8 L |
Terminal Elimination Half-life (t1/2) | 8.2 h |
Maximum Concentration (Cmax) | 3.2 ng/mL |
Area Under Curve (AUC0,∞) | 10.2 ng/mL·h |
These parameters indicate that this compound has a favorable pharmacokinetic profile for oral administration, with high bioavailability estimated at about 95% .
Efficacy in Preclinical Models
This compound has shown significant analgesic efficacy in various preclinical models:
- Inflammatory Pain Models : In the rat complete Freund's adjuvant model, this compound demonstrated a dose-dependent reversal of hypersensitivity, with an effective dose (ED50) of approximately 2.6 mg/kg. Full reversal was achieved at a dose of 10 mg/kg, comparable to established analgesics like GW855454X .
- Chronic Pain Models : In models simulating chronic inflammatory joint pain, this compound continued to show efficacy with an ED50 around 3 mg/kg after five days of oral dosing .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound:
- Case Study on Pain Management : A study involving patients with chronic inflammatory conditions demonstrated significant reductions in pain scores when treated with this compound compared to placebo controls. The results indicated not only improved pain management but also enhanced quality of life metrics among participants.
- Microdose Studies : Human microdose evaluations revealed that this compound maintains a favorable pharmacokinetic profile consistent with preclinical predictions, supporting its potential for safe human use in future clinical trials .
Properties
CAS No. |
869499-38-7 |
---|---|
Molecular Formula |
C22H19ClNNaO3 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
sodium;6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
HCPQFFJXXAUWBN-UHFFFAOYSA-M |
SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-345931A; GSK 345931A; GSK345931A; GSK-345931A free acid; GSK 345931A free acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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